molecular formula C10H12N2O2 B1503213 1-(3-aminophenyl)azetidine-3-carboxylic acid

1-(3-aminophenyl)azetidine-3-carboxylic acid

Cat. No.: B1503213
M. Wt: 192.21 g/mol
InChI Key: LYSZKDWJSJTCFW-UHFFFAOYSA-N
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Description

1-(3-aminophenyl)azetidine-3-carboxylic acid is an organic compound that features an azetidine ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-aminophenyl)azetidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-phenylacetic acid with azetidine-2,3-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-aminophenyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Nitro-azetidine derivatives.

    Reduction: Alcohol-azetidine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the reagents used.

Scientific Research Applications

1-(3-aminophenyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)azetidine-3-carboxylic acid largely depends on its interaction with biological targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    1-(3-Nitro-phenyl)-azetidine-3-carboxylic acid: Similar structure but with a nitro group instead of an amino group.

    1-(3-Hydroxy-phenyl)-azetidine-3-carboxylic acid: Contains a hydroxy group instead of an amino group.

Uniqueness: 1-(3-aminophenyl)azetidine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the azetidine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-aminophenyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-2-1-3-9(4-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14)

InChI Key

LYSZKDWJSJTCFW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC(=C2)N)C(=O)O

Origin of Product

United States

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